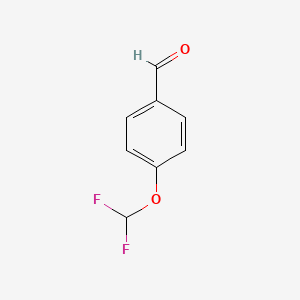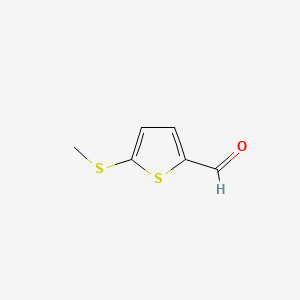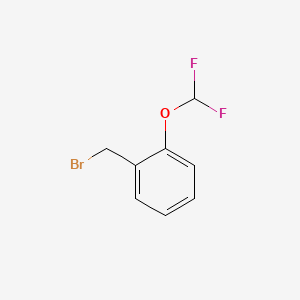
1-methyl-4-phenyl-1H-imidazole
Descripción general
Descripción
1-Methyl-4-phenyl-1H-imidazole belongs to the class of organic compounds known as phenylimidazoles. These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond . It is a heterocyclic building block used in chemical synthesis .
Synthesis Analysis
A practical synthetic route to an important pharmaceutical intermediate 1-methyl-4-phenyl-1H-imidazol-2-amine, via a three-step sequence involving cyclisation, hydrolysis, and methylation, is reported . Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia .
Aplicaciones Científicas De Investigación
Synthesis of Imidazoles
Imidazoles, including 1-Methyl-4-phenylimidazole, are key components to functional molecules that are used in a variety of everyday applications . Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole .
Therapeutic Potential
Imidazole derivatives, including 1-Methyl-4-phenylimidazole, show a broad range of chemical and biological properties . They have been found to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Inhibitor of Calmodulin-dependent Nitric-oxide Synthase
1-Phenylimidazole is reported to be an inhibitor of calmodulin-dependent nitric-oxide synthase from bovine brain and GHs pituitary cells . It has been used to investigate its effect on the citrulline formation by bovine brain nitric-oxide synthase .
Evaluation of Estrogenicity
Imidazole derivatives have been used in the evaluation of estrogenicity of phenolic xenoestrogens by Saccharomyces cerevisiae-based Lac-Z reporter assay .
Antioxidant Activity
Some imidazole derivatives have been synthesized and evaluated for antioxidant activity using various methods such as Hydrogen peroxide scavenging, Nitric oxide scavenging, DPPH, and FRAP assay .
Safety and Hazards
1-Methyl-4-phenyl-1H-imidazole is combustible and harmful if swallowed. It is toxic in contact with skin and causes severe skin burns and eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
Mecanismo De Acción
Target of Action
Imidazole derivatives are known to interact with a variety of biological targets, including enzymes like cytochrome p450 .
Mode of Action
Imidazole compounds are known for their broad range of chemical and biological properties . They can interact with their targets in various ways, potentially leading to changes in cellular processes.
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
This moiety helps to overcome the solubility problems of poorly soluble drug entities .
Result of Action
Imidazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Action Environment
The properties of imidazole derivatives, including their solubility and stability, can be influenced by factors such as ph and temperature .
Propiedades
IUPAC Name |
1-methyl-4-phenylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-12-7-10(11-8-12)9-5-3-2-4-6-9/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGYDKACJATEDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-4-phenyl-1H-imidazole | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 1-methyl-4-phenylimidazole synthesized?
A: 1-Methyl-4-phenylimidazole can be synthesized through the phototransposition of 1-methyl-4-phenylpyrazole (2) upon irradiation with UV light. This reaction occurs with high regiospecificity in methanol. []
Q2: What is the mechanism behind this phototransposition?
A: The phototransposition of 1-methyl-4-phenylpyrazole to 1-methyl-4-phenylimidazole proceeds through a P(4) permutation pathway, confirmed by deuterium labeling studies. [] This pathway involves the formation of an isocyanide intermediate, (E)/(Z)-2-(N-methylamino)-1-phenylethenyl isocyanide (6), which subsequently undergoes photocyclization to yield the final imidazole product. []
Q3: Does the phenyl ring orientation in 1-methyl-4-phenylimidazole differ from its isomer, 1-methyl-2-phenylimidazole?
A: Yes, the phenyl ring orientation differs significantly between the two isomers due to steric interactions. In 1-methyl-4-phenylimidazole, the phenyl ring is rotated by 7.3° from the heterocyclic plane. [] This rotation minimizes steric clashes with the methyl group. In contrast, the steric congestion is much higher in 1-methyl-2-phenylimidazole, leading to a larger phenyl ring rotation (32.3°) and displacement of the methyl group from the heterocyclic plane. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




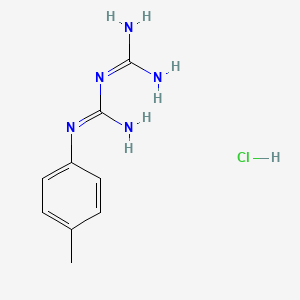

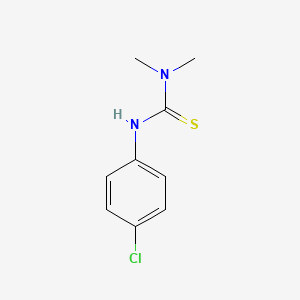

![Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate](/img/structure/B1349789.png)

